4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(4-oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c16-23(20,21)12-8-6-11(7-9-12)18-13(14(19)17-15(18)22)10-4-2-1-3-5-10/h1-9,13H,(H2,16,20,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUBRURDIJQSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10836514 | |
| Record name | 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10836514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827622-80-0 | |
| Record name | 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10836514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction, where a sulfur-containing reagent is used to replace a leaving group on the imidazolidine ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide or phenyl ketone as the electrophile.
Formation of the Sulfonamide Group: The final step involves the reaction of the benzene ring with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form a sulfone or sulfoxide.
Reduction: The carbonyl group on the imidazolidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in inflammation and cancer.
Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and could be explored as a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The phenyl and sulfanylidene groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: The target compound’s imidazolidinone core distinguishes it from quinazolinones (), pyrazoles (), and pyrroles (). The sulfanylidene group is shared with compound 6 but absent in other analogs.
- Synthesis Efficiency: Yields for quinazolinone derivatives (e.g., 94% for compound 17 in ) exceed those for pyrazole derivatives (49% for compound 18), highlighting reaction-dependent variability .
Key Observations :
- COX-2 Inhibition: Quinazolinone derivatives (e.g., compound 1c) exhibit moderate COX-2 inhibition, though less potent than celecoxib . The target compound’s imidazolidinone core may influence binding affinity differently due to ring size and substituent positioning.
- Antiviral Potential: Sulfonamide derivatives like the compound in show promise in docking studies against viral proteases, suggesting a broader therapeutic scope for similar structures .
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- Spectroscopic Signatures : Distinct ¹³C-NMR shifts (e.g., 10.91 ppm for CH₃ in pyrazole derivatives) aid in structural confirmation . The target compound’s sulfanylidene group would likely produce unique deshielded carbon resonances.
- Mass Spectrometry : ESI–MS data for analogs validate molecular weights and fragmentation patterns, essential for purity assessment .
Biological Activity
The compound 4-(4-Oxo-5-phenyl-2-sulfanylideneimidazolidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H12N2O3S
- Molecular Weight : 288.32 g/mol
Biological Activity Overview
Sulfonamides, including this compound, are known for their diverse biological activities. They have been studied for their roles in inhibiting various enzymes, modulating physiological processes, and exhibiting antimicrobial properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. In particular, studies have shown that certain sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. For instance, the compound's structural similarity to para-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway.
Cardiovascular Effects
A study examining the effects of benzenesulfonamide derivatives on perfusion pressure revealed that compounds similar to this compound can influence cardiovascular parameters. The results indicated a decrease in perfusion pressure in response to certain derivatives, suggesting potential applications in managing cardiovascular conditions through calcium channel inhibition .
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Calcium Channel Modulation : As indicated by docking studies, it may act as a calcium channel blocker, affecting muscle contraction and vascular resistance .
- Antioxidant Activity : Some studies suggest that sulfonamides can exhibit antioxidant properties, potentially aiding in reducing oxidative stress in cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Figueroa-Valverde et al., 2010 | Demonstrated that certain benzenesulfonamide derivatives significantly affect coronary resistance and perfusion pressure through calcium channel inhibition. |
| Shao et al., 2012 | Highlighted the potential of sulfonamides as calcium channel antagonists based on theoretical-experimental studies. |
| Zhang et al., 2015 | Provided evidence supporting the interaction of sulfonamides with calcium channels, leading to altered cardiovascular responses. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The compound's lipophilicity influences its absorption rate across biological membranes.
- Distribution : Studies indicate a moderate volume of distribution, suggesting effective tissue penetration.
- Metabolism : The compound may undergo phase II metabolism involving conjugation reactions rather than cytochrome P450-mediated pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
